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Abstract
Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant Digitalis purpurea. In the

realm of molecular biology, it has become an invaluable tool for the non-radioactive labeling

and detection of nucleic acids and other biomolecules. Its utility stems from its high antigenicity

and the specificity of its interaction with anti-DIG antibodies, which allows for sensitive and

specific detection with low background noise. This guide provides an in-depth overview of

Digoxigenin, its chemical properties, and its multifaceted role in various molecular biology

techniques, including in situ hybridization (ISH), enzyme-linked immunosorbent assay (ELISA),

and Western blotting. Detailed experimental protocols and quantitative comparisons with other

labeling methods are provided to assist researchers in effectively implementing DIG-based

assays.

Introduction to Digoxigenin
Digoxigenin is a small, highly antigenic molecule, known as a hapten, that is found exclusively

in the flowers and leaves of Digitalis plants.[1] Because it is not present in other organisms,

anti-DIG antibodies do not cross-react with other biological molecules, ensuring high specificity

in detection assays.[2][3] This property makes DIG an excellent alternative to other labeling

systems like biotin, especially in tissues with high endogenous biotin levels.[4][5]
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The DIG system relies on the labeling of a probe (e.g., DNA, RNA, or antibody) with

Digoxigenin. This labeled probe is then used to bind to a target molecule. The detection of the

probe-target complex is achieved by using an anti-DIG antibody conjugated to a reporter

enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).[2] The

subsequent addition of a chromogenic or chemiluminescent substrate allows for the

visualization and quantification of the target molecule.

Chemical and Physical Properties
Property Value

Chemical Formula C23H34O5

Molar Mass 390.51 g/mol

Origin
Digitalis purpurea, Digitalis orientalis, Digitalis

lanata[1]

Class Steroid, Hapten

The Role of Digoxigenin in Molecular Biology
The primary role of Digoxigenin in molecular biology is to act as a versatile and reliable label

for the detection and localization of nucleic acids and proteins. Its application has significantly

advanced non-radioactive detection methods, offering a safe and stable alternative to isotopic

labeling.

Key Applications
In Situ Hybridization (ISH): DIG-labeled probes are widely used to detect specific DNA or

RNA sequences within cells and tissues, providing valuable information on gene expression

and localization.[6]

Enzyme-Linked Immunosorbent Assay (ELISA): DIG can be used to label either antigens or

antibodies for the sensitive detection and quantification of a wide range of analytes.

Western Blotting: DIG-labeled antibodies or probes can be employed for the detection of

specific proteins on a membrane.[7]
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Southern and Northern Blotting: DIG-labeled nucleic acid probes are used to detect specific

DNA or RNA sequences, respectively, that have been separated by gel electrophoresis and

transferred to a membrane.[6][8]

Quantitative Data and Comparisons
The choice of a labeling system is often dictated by factors such as sensitivity, specificity, and

signal-to-noise ratio. The following tables provide a quantitative comparison of the DIG system

with other common labeling methods.

Table 1: Comparison of Detection System Sensitivities
Labeling Method

Detection Limit
(Homologous DNA)

Reference

Digoxigenin

(Chemiluminescent)
0.03 pg [9]

Radioactive (32P) ~1 ng (for a single copy gene) [9]

Biotin (Chemiluminescent) 0.3 pg [10]

Table 2: Comparison of Digoxigenin and Biotin Labeling
Feature Digoxigenin Biotin Reference

Binding Affinity (Kd)
~12 nM (to anti-DIG

antibody)

~0.1 pM (to

streptavidin)
[11]

Sensitivity in ISH

Comparable to biotin,

2 to 10-fold more

sensitive in some

cases

High, but can have

background issues
[4][12]

Endogenous

Interference

None in animal

tissues

Present in many

tissues, can cause

high background

[4][5]

Labeling Efficiency

(MSR)*
2.07 to 3.1 3.34 to 6.84 [13]
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*MSR (Mole-to-Substrate Ratio) refers to the number of label molecules per antibody molecule.

Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing

Digoxigenin.

Labeling of Nucleic Acid Probes with DIG-dUTP
This protocol describes the random-primed labeling of a DNA probe.

Materials:

DNA template (linearized plasmid or PCR product)

DIG-High Prime labeling kit (or individual components: Klenow fragment, random

hexanucleotide primers, dNTP mix containing DIG-11-dUTP)

Nuclease-free water

Procedure:

Denature 10 ng to 3 µg of the DNA template by heating at 100°C for 10 minutes and then

quickly chilling on ice.

Add 4 µl of the DIG-High Prime labeling mix to the denatured DNA.

Add 1 µl of Klenow enzyme, and mix gently.

Incubate the reaction for 1 hour at 37°C. For probes longer than 1 kb, the incubation time

can be extended up to 20 hours.

Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

Precipitate the labeled probe by adding 1/10 volume of 4 M LiCl and 3 volumes of pre-chilled

absolute ethanol. Mix well and incubate at -20°C for at least 30 minutes.

Centrifuge at 13,000 rpm for 15 minutes at 4°C.
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Wash the pellet with 70% ethanol and air dry.

Resuspend the labeled probe in an appropriate volume of nuclease-free water or

hybridization buffer.

In Situ Hybridization (ISH) with a DIG-Labeled Probe
This is a general protocol for ISH on paraffin-embedded tissue sections.

Materials:

Paraffin-embedded tissue sections on slides

Xylene

Ethanol series (100%, 95%, 70%)

Proteinase K

Hybridization buffer

DIG-labeled probe

Anti-DIG-AP (alkaline phosphatase) conjugate

NBT/BCIP substrate solution

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene twice for 5 minutes each.

Rehydrate through a graded ethanol series (100%, 95%, 70%) for 5 minutes each,

followed by a final wash in PBS.

Permeabilization:

Incubate slides in Proteinase K solution (20 µg/ml in PBS) at 37°C for 10-30 minutes.
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Wash slides twice in PBS for 5 minutes each.

Prehybridization:

Apply hybridization buffer to the sections and incubate in a humidified chamber at 37-42°C

for 1-2 hours.

Hybridization:

Denature the DIG-labeled probe by heating at 80°C for 5 minutes, then immediately place

on ice.

Add the denatured probe to the hybridization buffer and apply to the sections.

Cover with a coverslip and incubate overnight in a humidified chamber at 37-42°C.

Post-Hybridization Washes:

Wash the slides in decreasing concentrations of SSC buffer at increasing stringency (e.g.,

2x SSC, 1x SSC, 0.5x SSC) to remove unbound probe.

Immunological Detection:

Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS) for 30

minutes.

Incubate with anti-DIG-AP conjugate diluted in blocking solution for 1-2 hours at room

temperature.

Wash slides three times in PBS for 5 minutes each.

Colorimetric Detection:

Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color

intensity is reached.

Stop the reaction by washing with distilled water.

Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red) and mount.
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Digoxigenin-Based ELISA
This protocol outlines a direct ELISA for the detection of an antigen.

Materials:

Antigen

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking buffer (e.g., 1% BSA in PBS)

DIG-labeled primary antibody

Anti-DIG-HRP (horseradish peroxidase) conjugate

TMB substrate solution

Stop solution (e.g., 2N H2SO4)

Procedure:

Coating:

Dilute the antigen in coating buffer and add 100 µl to each well of a 96-well plate.

Incubate overnight at 4°C.

Washing:

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

Blocking:

Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.

Primary Antibody Incubation:

Wash the plate three times.
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Add 100 µl of the DIG-labeled primary antibody diluted in blocking buffer to each well.

Incubate for 1-2 hours at room temperature.

Secondary Antibody Incubation:

Wash the plate three times.

Add 100 µl of the anti-DIG-HRP conjugate diluted in blocking buffer to each well.

Incubate for 1 hour at room temperature.

Detection:

Wash the plate five times.

Add 100 µl of TMB substrate solution to each well and incubate in the dark for 15-30

minutes.

Stop Reaction and Read:

Add 50 µl of stop solution to each well.

Read the absorbance at 450 nm using a microplate reader.

Digoxigenin-Based Western Blot
This protocol describes the detection of a protein using a DIG-labeled primary antibody.

Materials:

Protein sample separated by SDS-PAGE and transferred to a membrane (PVDF or

nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk in TBST)

DIG-labeled primary antibody

Anti-DIG-AP conjugate
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Chemiluminescent substrate for AP (e.g., CDP-Star)

Procedure:

Blocking:

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle

agitation.

Primary Antibody Incubation:

Incubate the membrane with the DIG-labeled primary antibody diluted in blocking buffer

overnight at 4°C.

Washing:

Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation:

Incubate the membrane with the anti-DIG-AP conjugate diluted in blocking buffer for 1

hour at room temperature.

Washing:

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with the chemiluminescent substrate according to the

manufacturer's instructions.

Expose the membrane to X-ray film or an imaging system to visualize the protein bands.

Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key experimental

workflows described in this guide.
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Caption: Workflow for DIG-labeling of a DNA probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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